molecular formula C11H6Br2O3 B188104 3-acetyl-6,8-dibromo-2H-chromen-2-one CAS No. 2199-92-0

3-acetyl-6,8-dibromo-2H-chromen-2-one

Cat. No. B188104
CAS RN: 2199-92-0
M. Wt: 345.97 g/mol
InChI Key: SDPFBESXQREFHP-UHFFFAOYSA-N
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Description

3-acetyl-6,8-dibromo-2H-chromen-2-one is a derivative of coumarin . Coumarins are a class of organic compounds known as 7-hydroxycoumarins, which contain one or more hydroxyl groups attached to the C7 position of the coumarin skeleton . They are important in the field of organic and medicinal chemistry due to their diverse pharmacological and biological activities .


Synthesis Analysis

The synthesis of this compound involves various heterocyclic compounds. These include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles . The synthesis process involves the use of 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, methyl 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbodithioate, 2-(1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carbothioamide, and each of heterocyclic amine, hydrazonoyl chlorides, and hydroximoyl chlorides .


Chemical Reactions Analysis

This compound is a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It has been used in the synthesis of new heterocycles as potential antiproliferative agents .


Physical And Chemical Properties Analysis

The boiling point of this compound is not specified . More detailed physical and chemical properties are not available in the search results.

Advantages and Limitations for Lab Experiments

The advantages of using 3-acetyl-6,8-dibromo-2H-chromen-2-one in lab experiments include its high purity, good yields, and versatility in various applications. However, its limitations include its potential toxicity towards living organisms and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many future directions for the study of 3-acetyl-6,8-dibromo-2H-chromen-2-one. In medicinal chemistry, it could be further investigated as a potential anticancer agent, either alone or in combination with other drugs. In material science, it could be further studied for its potential as a fluorescent probe for the detection of other metal ions. In organic synthesis, it could be used as a building block for the synthesis of new coumarin derivatives with different properties and functions.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, this compound has the potential to contribute to the development of new drugs, materials, and organic compounds.

Scientific Research Applications

3-acetyl-6,8-dibromo-2H-chromen-2-one has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been studied for its potential as a precursor for the synthesis of coumarin-based fluorescent dyes.
In organic synthesis, this compound has been used as a building block for the synthesis of various coumarin derivatives, such as 3-acetyl-7-hydroxy-6,8-dibromo-2H-chromen-2-one and 3-acetyl-6,8-dibromo-7-hydroxy-2H-chromen-2-one.

properties

IUPAC Name

3-acetyl-6,8-dibromochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPFBESXQREFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353689
Record name 3-acetyl-6,8-dibromo-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2199-92-0
Record name 3-Acetyl-6,8-dibromo-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2199-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-acetyl-6,8-dibromo-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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